molecular formula C8H7F3N2O B1245326 4-(Trifluoromethyl)benzamidoxime CAS No. 22179-86-8

4-(Trifluoromethyl)benzamidoxime

Cat. No.: B1245326
CAS No.: 22179-86-8
M. Wt: 204.15 g/mol
InChI Key: QCVFLUSIBKAKPC-UHFFFAOYSA-N
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Scientific Research Applications

4-(Trifluoromethyl)benzamidoxime has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, including heterocycles and pharmaceuticals.

    Biology: It serves as a precursor in the synthesis of bioactive compounds, including potential anticancer agents.

    Medicine: Research indicates its potential in developing drugs targeting specific enzymes and receptors.

    Industry: It is used in the production of agrochemicals and other specialty chemicals

Mechanism of Action

Target of Action

It is used as a reactant in the synthesis of potential anticancer agents , suggesting that its targets could be related to cancer pathways.

Mode of Action

It is known to be used in the synthesis of 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole, a potential anticancer agent . This suggests that it may interact with its targets to inhibit cancer cell growth or proliferation.

Biochemical Pathways

Given its use in the synthesis of potential anticancer agents , it is likely that it affects pathways related to cell growth and proliferation.

Result of Action

Given its use in the synthesis of potential anticancer agents , it is likely that it has effects on cell growth and proliferation.

Safety and Hazards

“N’-Hydroxy-4-(trifluoromethyl)benzenecarboximidamide” can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include wearing protective gloves, clothing, and eye/face protection. If inhaled, the person should be moved to fresh air and kept comfortable for breathing .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-(Trifluoromethyl)benzamidoxime can be synthesized through the reaction of 4-(trifluoromethyl)benzonitrile with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction typically occurs in an aqueous or alcoholic medium at elevated temperatures .

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows the laboratory preparation route with optimizations for scale, such as continuous flow processes and the use of more efficient catalysts to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions: 4-(Trifluoromethyl)benzamidoxime undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Comparison: 4-(Trifluoromethyl)benzamidoxime is unique due to its trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions compared to its analogs. Additionally, its ability to form stable complexes with various biological targets enhances its utility in medicinal chemistry .

Properties

IUPAC Name

N'-hydroxy-4-(trifluoromethyl)benzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3N2O/c9-8(10,11)6-3-1-5(2-4-6)7(12)13-14/h1-4,14H,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCVFLUSIBKAKPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=NO)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C(=N/O)/N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22179-86-8
Record name N-Hydroxy-4-(trifluoromethyl)benzenecarboximidamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22179-86-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 22179-86-8
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 4-(Trifluoromethyl)benzamidoxime specific to cytosine?

A: While the exact mechanism of interaction remains to be fully elucidated, research suggests that the specific structural features of this compound allow it to react selectively with cytosine. This selectivity likely stems from the unique electronic properties and spatial arrangement of the trifluoromethyl and amidoxime groups within the molecule. Further research is needed to pinpoint the precise molecular interactions responsible for this specificity. []

Q2: How does the reaction between this compound and cytosine generate fluorescence?

A: The reaction mechanism involves the formation of a fluorescent adduct between this compound and cytosine. This adduct possesses different fluorescence properties compared to the individual reactants. The exact nature of the fluorophore and the mechanism of fluorescence emission require further investigation. []

Q3: What analytical techniques are used to characterize this compound?

A: Structural characterization of this compound has been performed using techniques such as X-ray crystallography, which revealed the molecule's planar structure and hydrogen-bonding capabilities. [] Furthermore, analytical methods like fluorescence spectroscopy are employed to study the interaction between this compound and cytosine, providing insights into the fluorescence properties of the formed adduct. []

Q4: What are the potential applications of this specific fluorescence reaction in biological research?

A: The high specificity of this compound towards cytosine presents exciting opportunities for developing novel analytical tools. Researchers envision its application in simple and rapid detection of cytosine in various biological samples, including urine for diagnostic purposes. Furthermore, this reaction holds potential for quantifying methylated cytosine in DNA, which plays a crucial role in gene regulation and has implications for cancer research. []

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